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Compound of Interest

Compound Name: 2'-Bromoacetanilide

Cat. No.: B057096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2'-Bromoacetanilide (CAS

number 614-76-6), a key chemical intermediate in organic synthesis and pharmaceutical

development. This document consolidates critical data on its physicochemical properties,

safety and handling, and applications, with a particular focus on its role in the synthesis of

targeted therapeutic agents. Detailed experimental protocols and mechanistic insights are

provided to support researchers in their laboratory work and drug discovery efforts.

Physicochemical Properties
2'-Bromoacetanilide is a white to off-white crystalline solid.[1] Its fundamental

physicochemical properties are summarized in the table below, providing essential data for its

handling, storage, and use in chemical reactions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b057096?utm_src=pdf-interest
https://www.benchchem.com/product/b057096?utm_src=pdf-body
https://www.benchchem.com/product/b057096?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21622003/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 614-76-6 [2][3][4]

Molecular Formula C₈H₈BrNO [2][3][4]

Molecular Weight 214.06 g/mol [2][3][5]

Melting Point 96.5-100.5 °C [2][4][6]

Boiling Point 346.8 °C at 760 mmHg [2]

Density 1.543 g/cm³ [2]

Appearance White/Crystalline Powder [2]

Solubility

Slightly soluble in chloroform

and methanol.[2] Low solubility

in water.[4]

[2][4]

Flash Point 163.5 °C [2]

PKA 14.19±0.70 (Predicted) [2]

Safety and Handling
2'-Bromoacetanilide is considered a hazardous substance and requires careful handling in a

laboratory setting.[7] It is irritating to the eyes, respiratory system, and skin.[7]

Hazard Statements:

H315: Causes skin irritation[5][8]

H319: Causes serious eye irritation[5]

H335: May cause respiratory irritation[5][8]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[5][8]

P280: Wear protective gloves/protective clothing/eye protection/face protection[9]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water[9]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[5]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by

the supplier.[7][10][11]

Applications in Drug Development
2'-Bromoacetanilide is a versatile building block in medicinal chemistry, primarily utilized as a

key intermediate in the synthesis of various bioactive molecules.[2] Its most notable application

is in the preparation of furan-2-ylmethylene thiazolidinediones, which have been identified as

novel, potent, and selective inhibitors of phosphoinositide 3-kinase γ (PI3Kγ).[2]

Role as a Precursor to PI3Kγ Inhibitors
PI3Kγ is a crucial enzyme in cellular signaling pathways, particularly those related to

inflammation and immune responses.[2] Its inhibition is a significant therapeutic strategy for a

range of conditions, including cancer and inflammatory disorders. 2'-Bromoacetanilide serves

as a starting material for the synthesis of the aminophenyl furan moiety that is a key structural

component of these inhibitors.

Experimental Protocols
Synthesis of 2'-Bromoacetanilide
A general and efficient procedure for the synthesis of 2'-Bromoacetanilide involves the

acetylation of o-bromoaniline with acetic anhydride.

Reaction Scheme:
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Reactants

Reagents & Solvent Product

o-Bromoaniline

2'-Bromoacetanilide

+ Acetic Anhydride

Acetic Anhydride

DMAP (catalyst)

Dichloromethane (solvent)
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Synthesis of 2'-Bromoacetanilide.

Methodology:

o-Bromoaniline (22.0 g, 128 mmol) and acetic anhydride (13.06 g, 128 mmol) are dissolved

in dichloromethane (100 mL).

A catalytic amount of 4-dimethylaminopyridine (DMAP) is added to the solution.

The reaction mixture is stirred at 0 °C and then allowed to slowly warm to room temperature,

with stirring continued overnight.

Upon completion, the reaction mixture is washed with a saturated aqueous solution of

sodium bicarbonate.

The organic layer is concentrated, and the resulting residue is triturated with a mixture of

hexane and dichloromethane.
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The solid product is collected by filtration and rinsed with hexane to yield 2'-
bromoacetanilide.

Exemplary Synthesis of a Furan-2-ylmethylene
Thiazolidinedione Derivative
While a direct protocol for the conversion of 2'-Bromoacetanilide to a PI3Kγ inhibitor is not

readily available, the following represents a key step in the synthesis of the core furan-2-

ylmethylene thiazolidinedione scaffold, which is central to these inhibitors. This Knoevenagel

condensation is a widely used method for this class of compounds.

Reaction Scheme:

Reactants
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5-[(furan-2-yl)-methylene]-
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Knoevenagel condensation for the synthesis of the core scaffold.

Methodology:
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A mixture of thiazolidine-2,4-dione (1 equivalent) and furfural (1 equivalent) is prepared in

toluene.

A catalytic amount of piperidine is added to the mixture.

The reaction is heated to reflux, and water is removed azeotropically.

After the reaction is complete (monitored by TLC), the mixture is cooled.

The precipitated product is collected by filtration, washed with cold toluene, and

recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-[(furan-2-yl)-

methylene]-thiazolidine-2,4-dione.

Signaling Pathway
The inhibitors synthesized from 2'-Bromoacetanilide derivatives target the PI3Kγ signaling

pathway. This pathway is a critical downstream effector of G-protein coupled receptors

(GPCRs) and plays a central role in cell growth, proliferation, survival, and migration.
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The PI3Kγ signaling pathway and its inhibition.

Pathway Description:

Activation: The pathway is initiated by the binding of a ligand to a G-protein coupled receptor

(GPCR). This leads to the dissociation of the G-protein into its Gα and Gβγ subunits.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b057096?utm_src=pdf-body
https://www.benchchem.com/product/b057096?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PI3Kγ Recruitment: The Gβγ subunit directly binds to and activates PI3Kγ at the plasma

membrane.

PIP3 Production: Activated PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate

(PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Downstream Signaling: PIP3 acts as a docking site for proteins containing a pleckstrin

homology (PH) domain, such as phosphoinositide-dependent kinase 1 (PDK1) and Akt (also

known as Protein Kinase B).

Akt Activation: The recruitment of Akt to the membrane allows for its phosphorylation and

activation by PDK1 and other kinases.

Cellular Responses: Activated Akt then phosphorylates a wide range of downstream targets,

leading to the regulation of various cellular processes, including cell growth, proliferation,

survival, and migration.

Inhibition: Furan-2-ylmethylene thiazolidinediones, synthesized using intermediates like 2'-
Bromoacetanilide, act as competitive inhibitors of PI3Kγ, blocking the phosphorylation of

PIP2 and thereby inhibiting the entire downstream signaling cascade.

Conclusion
2'-Bromoacetanilide is a valuable and versatile chemical intermediate with significant

applications in the synthesis of pharmaceutically active compounds, particularly in the

development of targeted therapies against PI3Kγ. This guide has provided a detailed overview

of its properties, safe handling procedures, and synthetic utility, along with insights into the

biological pathways it can help to modulate. The experimental protocols and pathway diagrams

presented herein are intended to serve as a practical resource for researchers and scientists in

the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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